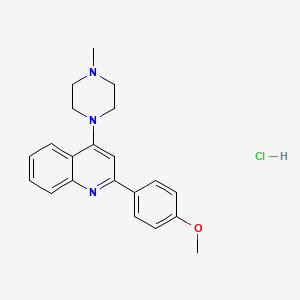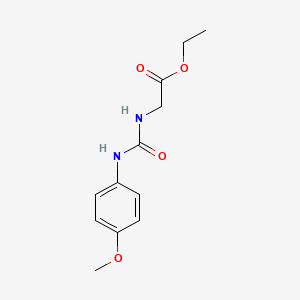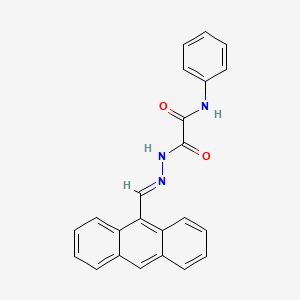![molecular formula C9H14O B11951271 6,6-Dimethylbicyclo[2.2.1]heptan-2-one CAS No. 38476-45-8](/img/structure/B11951271.png)
6,6-Dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylbicyclo[2.2.1]heptan-2-one, also known as camphor, is a bicyclic ketone with the molecular formula C9H14O. It is a white crystalline substance with a characteristic odor and is commonly found in essential oils of certain plants. This compound is widely used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common synthetic route involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically occurs under mild conditions and yields camphor as the primary product.
Industrial Production Methods
In industrial settings, camphor is often produced through the distillation of turpentine oil, which contains significant amounts of pinene. The pinene is converted to camphene, which is then oxidized to produce camphor. This method is efficient and widely used in the commercial production of camphor.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to produce camphoric acid.
Reduction: Reduction of camphor using reducing agents like sodium borohydride yields borneol or isoborneol.
Substitution: Halogenation of camphor can produce halogenated derivatives, such as bromocamphor.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Bromine, chlorine.
Major Products
Camphoric Acid: Produced through oxidation.
Borneol/Isoborneol: Produced through reduction.
Halogenated Camphor: Produced through halogenation.
Scientific Research Applications
6,6-Dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of 6,6-Dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, such as TRPV1 and TRPM8, which are involved in pain and temperature sensation. This modulation leads to its analgesic and cooling effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
6,6-Dimethylbicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:
Borneol: A bicyclic alcohol that can be oxidized to camphor.
Isoborneol: An isomer of borneol with similar properties.
Camphene: A precursor in the industrial synthesis of camphor.
Pinene: A component of turpentine oil used in the production of camphor.
The uniqueness of this compound lies in its versatile chemical reactivity and wide range of applications in various fields.
Properties
CAS No. |
38476-45-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-9(2)5-6-3-7(9)8(10)4-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
FKHXZEXCJTWMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


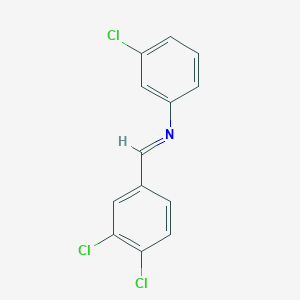

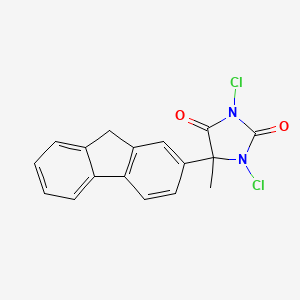
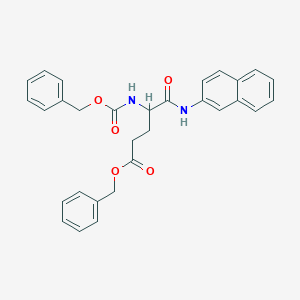
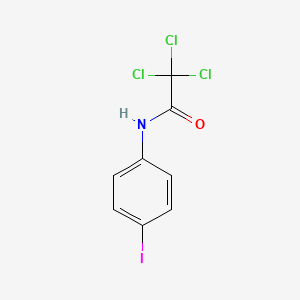
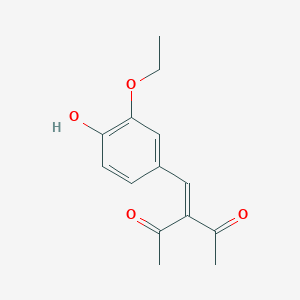
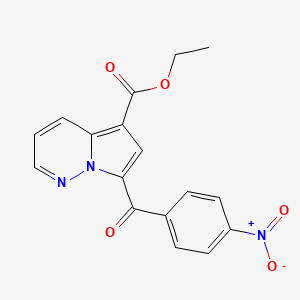


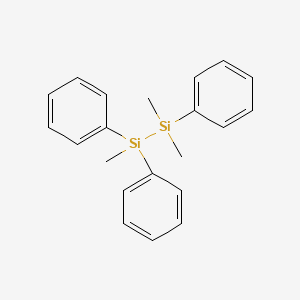
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
